

In-Depth Technical Guide: Butyl 6-chlorohexanoate (CAS Number 71130-19-3)

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Compound of Interest

Compound Name: Butyl 6-chlorohexanoate

Cat. No.: B15176339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl 6-chlorohexanoate**, a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological relevance.

Chemical and Physical Properties

Butyl 6-chlorohexanoate is a fatty acid ester characterized by a butyl ester group and a chlorine atom at the 6-position of the hexanoate backbone. While extensive experimental data is not readily available in the public domain, its properties can be predicted based on its structure and comparison with similar compounds.

Property	Value	Source
CAS Number	71130-19-3	N/A
Molecular Formula	C ₁₀ H ₁₉ ClO ₂	N/A
Molecular Weight	206.71 g/mol	N/A
Appearance	Colorless to pale yellow liquid (predicted)	N/A
Boiling Point	Estimated to be in the range of 230-250 °C at atmospheric pressure	N/A
Solubility	Soluble in organic solvents such as ethanol, ether, and dichloromethane; sparingly soluble in water (predicted)	N/A

Synthesis of Butyl 6-chlorohexanoate

The primary method for the synthesis of **Butyl 6-chlorohexanoate** is the Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of **Butyl 6-chlorohexanoate** via Fischer esterification.

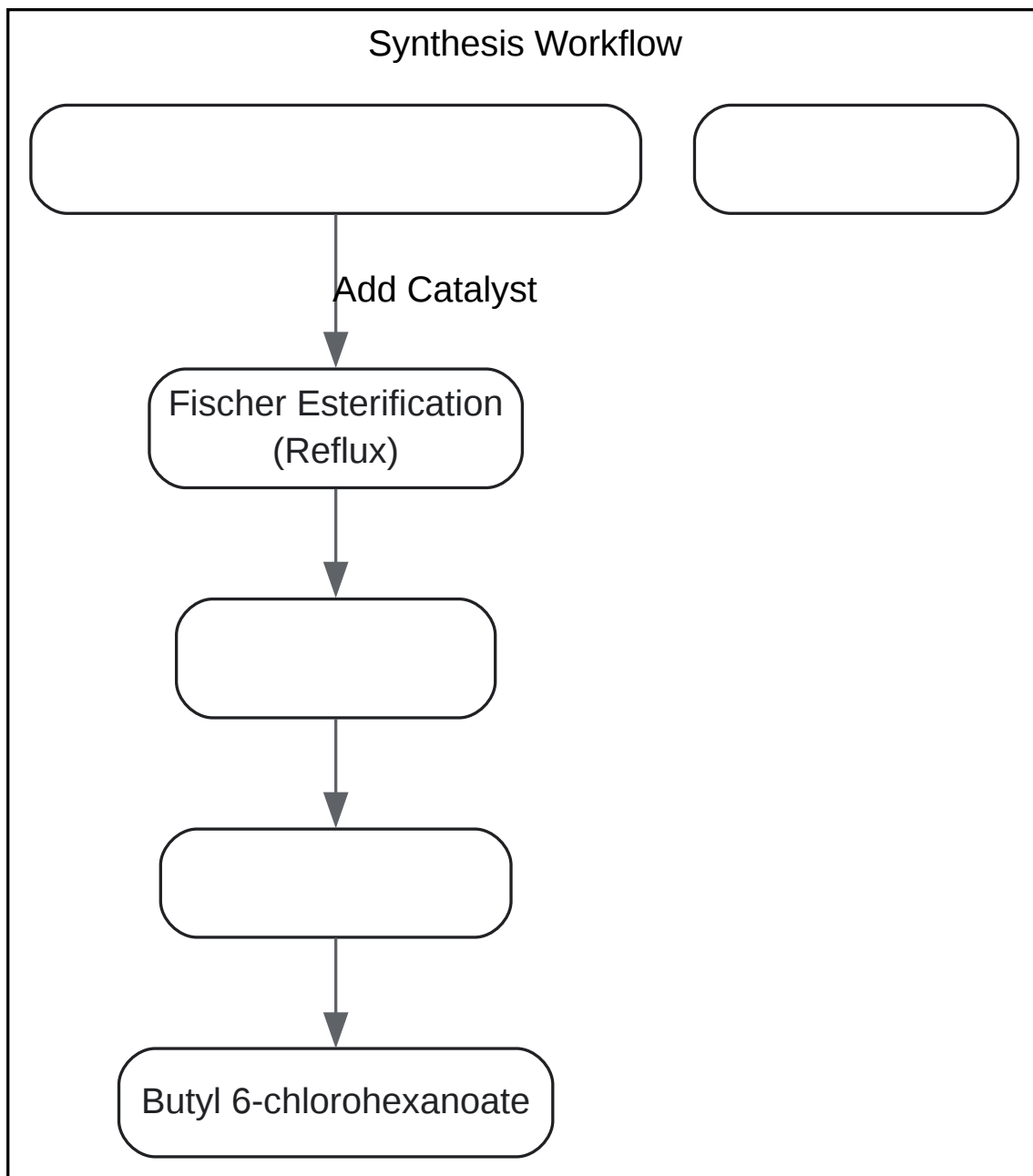
Materials:

- 6-chlorohexanoic acid
- n-butanol
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1 equivalent) and an excess of n-butanol (3-5 equivalents). The excess n-butanol serves as both a reactant and a solvent to drive the equilibrium towards the product.
- Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture.
- Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess n-butanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Butyl 6-chlorohexanoate**.
- Purify the crude product by vacuum distillation to obtain the pure ester.



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Caption: Workflow for the synthesis of **Butyl 6-chlorohexanoate**.

Analytical Characterization

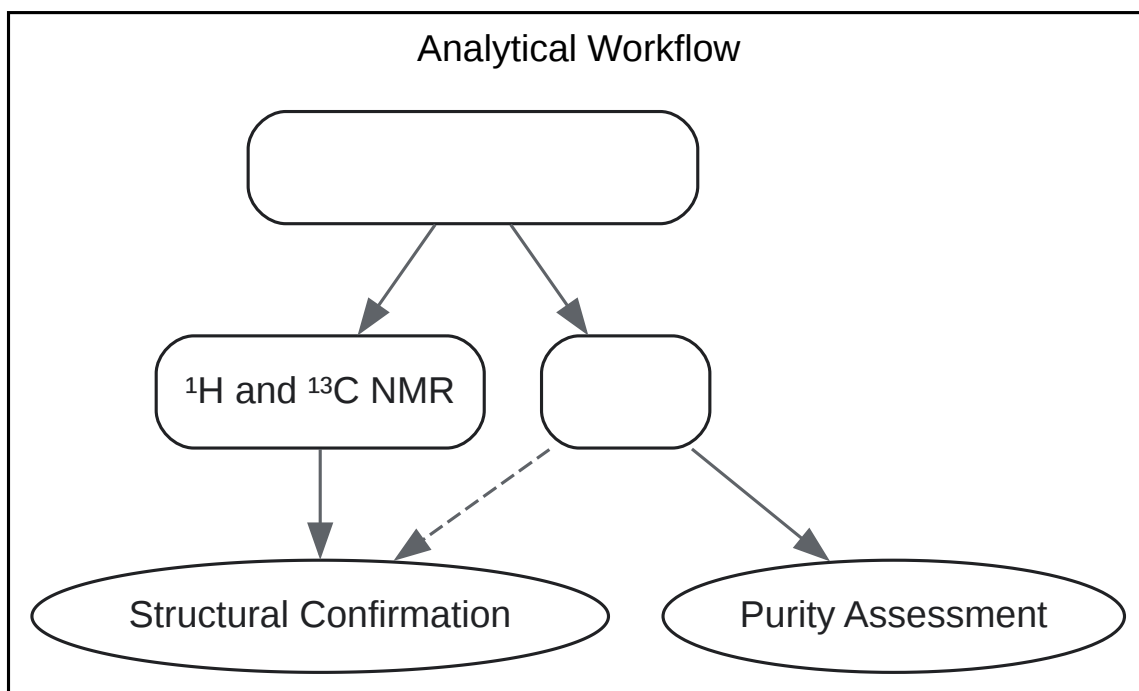
The structure and purity of **Butyl 6-chlorohexanoate** can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the hexanoate chain (a triplet for the methylene group adjacent to the chlorine, a triplet for the methylene group adjacent to the ester oxygen, and multiplets for the other methylene groups).
- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbon bearing the chlorine atom, and the carbons of the butyl and hexanoate chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of **Butyl 6-chlorohexanoate** and confirming its molecular weight. The mass spectrum will exhibit a molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of the butoxy group and fragmentation of the alkyl chain.



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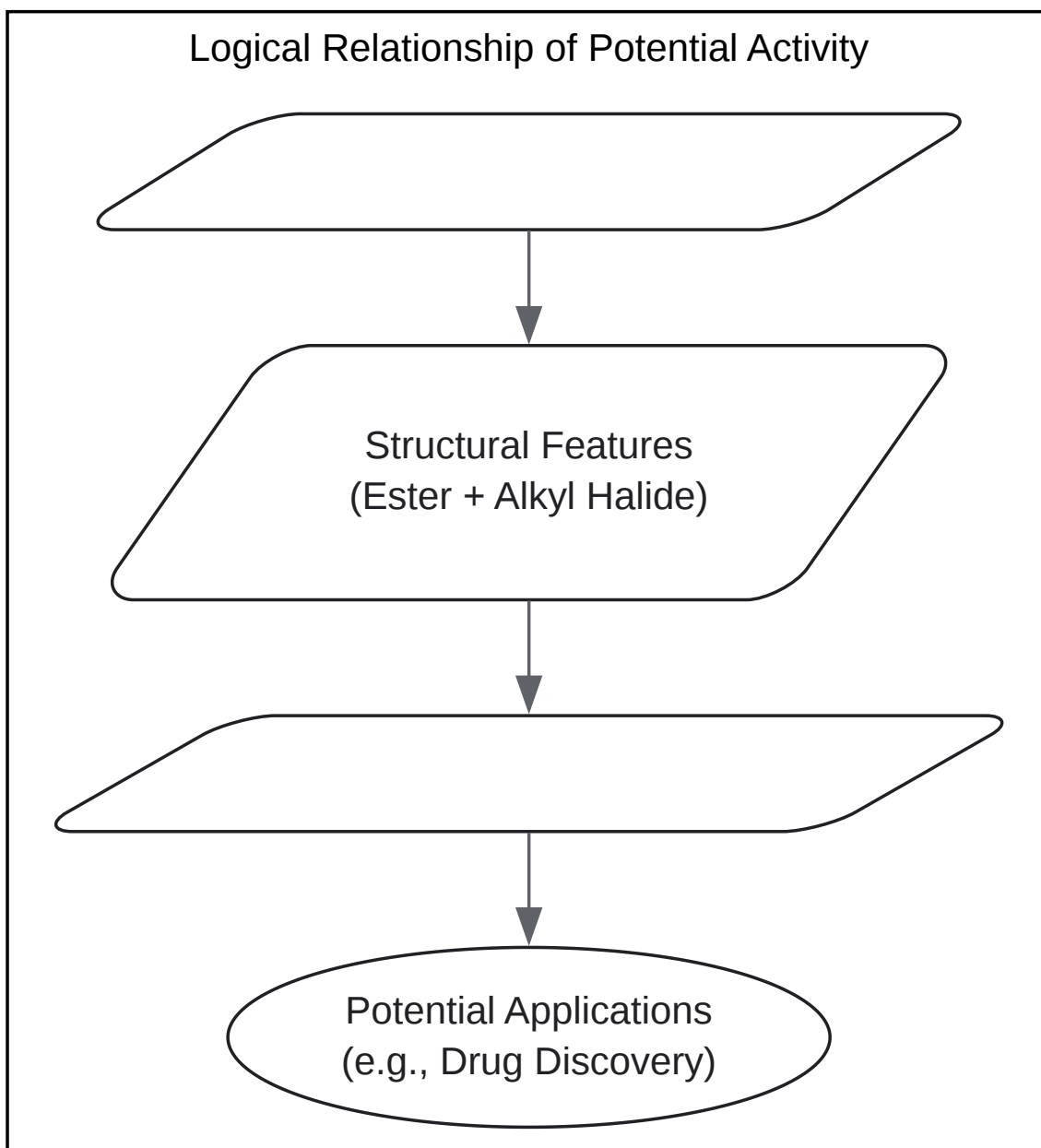
Caption: Analytical workflow for characterization.

Potential Biological Activity and Applications

While no specific studies on the biological activity of **Butyl 6-chlorohexanoate** have been found, its structural features suggest potential areas of interest for researchers.

- **Intermediate for Synthesis:** As a functionalized ester, it can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The chloro-functional group allows for various nucleophilic substitution reactions.
- **Potential Cytotoxicity:** Haloalkanes and some fatty acid esters have been investigated for their cytotoxic effects.^[1] The presence of the alkyl chloride moiety in **Butyl 6-chlorohexanoate** suggests that it could be evaluated for potential anticancer or

antimicrobial properties. Studies on other haloalkanoic acid esters could provide a basis for such investigations.



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Caption: Relationship between structure and potential use.

Safety and Handling

Specific safety data for **Butyl 6-chlorohexanoate** is not readily available. However, based on its chemical class, the following precautions are recommended:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- **Toxicity:** The toxicological properties have not been fully investigated. Similar compounds may cause irritation upon contact. Ingestion or inhalation should be avoided. As a halogenated organic compound, it may have potential for long-term health effects, and appropriate care should be taken.

This technical guide provides a summary of the currently available information on **Butyl 6-chlorohexanoate**. Further experimental research is required to fully elucidate its properties, biological activities, and potential applications.

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References

- 1. Aliphatic fatty acids and esters: inhibition of growth and exoenzyme production of *Candida*, and their cytotoxicity in vitro: anti-*Candida* effect and cytotoxicity of fatty acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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